SPDP-PEG3-acid

Description

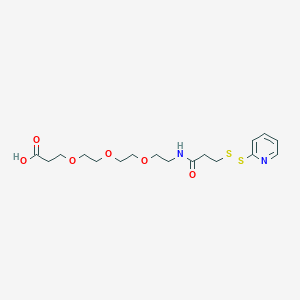

SPDP-PEG3-acid (CAS: 1433996-96-3 or 1334177-97-7) is a heterobifunctional linker combining three polyethylene glycol (PEG) units with a pyridyldithiol-propionyl (SPDP) group. Its structure enables two critical functions:

- PEG Backbone: Enhances aqueous solubility, reduces immunogenicity, and prolongs circulation time in biological systems.

- SPDP Group: Contains a reactive pyridyldithiol group for forming reversible disulfide bonds with thiol-containing molecules (e.g., proteins, antibodies) and a carboxyl group (–COOH) for conjugation to amine-containing substrates.

Applications include drug delivery systems, antibody-drug conjugates (ADCs), and targeted therapeutics due to its ability to crosslink biomolecules while improving pharmacokinetics.

Properties

IUPAC Name |

3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O6S2/c20-15(5-14-26-27-16-3-1-2-6-19-16)18-7-9-24-11-13-25-12-10-23-8-4-17(21)22/h1-3,6H,4-5,7-14H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUFRWRNINLSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123487 | |

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433996-96-3 | |

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433996-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG3-acid is synthesized through a series of chemical reactions involving the conjugation of SPDP with polyethylene glycol units. The synthesis typically involves the following steps:

Activation of SPDP: The SPDP group is activated using an activating agent such as HATU or EDC.

Conjugation with Polyethylene Glycol: The activated SPDP is then conjugated with polyethylene glycol units to form this compound.

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the compound. The final product is purified to achieve a high purity level of ≥95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Thiol-Disulfide Exchange Reaction

The SPDP moiety reacts with sulfhydryl (-SH) groups via disulfide bond formation, releasing pyridine-2-thione as a byproduct. This reaction is central to reversible conjugations in drug delivery systems.

Reaction Mechanism :

Key Parameters :

-

Kinetics : Reaction completes within 30–60 minutes at room temperature .

-

Reversibility : Disulfide bonds are cleavable with 25 mM DTT at pH 4.5 .

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Efficiency | >90% (1–5 mg/mL protein) | |

| Cleavage Efficiency | >95% (25 mM DTT, 1 h) | |

| Absorbance Monitoring | Pyridine-2-thione at 343 nm |

Carboxylic Acid Activation and Amine Conjugation

The terminal carboxylic acid requires activation (e.g., via EDC/NHS) to react with primary amines (-NH2), forming stable amide bonds.

Activation Protocol :

-

Dissolve SPDP-PEG3-acid (5 mg) in 640 µL DMSO/DMF.

-

Add EDC (5 mM) and sulfo-NHS (10 mM) in PBS (pH 7.2–8.0).

-

React with amine-bearing proteins (1–5 mg/mL) for 2 hours at RT .

Reaction Efficiency :

pH-Dependent Stability and Hydrolysis

The carboxylic acid group and disulfide bond exhibit pH-sensitive stability, influencing reaction design.

Hydrolysis Rates :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7.0 (PBS) | >24 hours (carboxylic acid) | |

| pH 9.0 (carbonate) | <10 minutes (NHS esters)* |

*Note: Hydrolysis rates for NHS esters (analogous to activated carboxylic acid esters) highlight the need for prompt conjugation post-activation .

Dual Conjugation Strategies

This compound enables sequential or simultaneous conjugation of thiols and amines:

Case Study (Protein-Drug Conjugation) :

-

Step 1 : this compound reacts with cysteine residues on antibodies (pH 7.5, 1 h).

-

Step 2 : Activated carboxylic acid links to amine-containing chemotherapeutic agents (e.g., DM1) via EDC/NHS .

Comparative Reactivity Table

| Reaction Type | Optimal pH | Time | Key Reagents |

|---|---|---|---|

| Thiol-Disulfide | 7.0–8.0 | 30–60 min | DTT (for cleavage) |

| Amine Conjugation | 7.2–8.0 | 2–4 hours | EDC, sulfo-NHS |

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules. SPDP-PEG3-acid is particularly useful for:

- Antibody-Drug Conjugates (ADCs) : It allows for the attachment of cytotoxic drugs to antibodies, enhancing targeted drug delivery while minimizing systemic toxicity.

- Protein Labeling : The compound can be used to label proteins with fluorescent dyes or other tags for imaging and tracking in biological systems.

| Application Type | Description | Example Use Case |

|---|---|---|

| Antibody-Drug Conjugates | Linkage of drugs to antibodies for targeted therapy | Cancer treatment |

| Protein Labeling | Attachment of fluorescent tags for visualization | Tracking protein localization |

Drug Delivery Systems

This compound enhances the solubility and stability of drugs in aqueous environments, making it a valuable tool in drug formulation. Its applications include:

- Controlled Release : By modifying drug molecules with this compound, researchers can create formulations that release drugs at controlled rates.

- Targeted Delivery : The compound can facilitate the development of drug carriers that target specific tissues or cells, improving therapeutic efficacy.

| Delivery System Type | Benefits | Example Use Case |

|---|---|---|

| Controlled Release | Sustained drug release over time | Pain management |

| Targeted Delivery | Enhanced targeting reduces side effects | Chemotherapy |

Protein Engineering

In protein engineering, this compound plays a crucial role in stabilizing proteins and facilitating their modification:

- Stabilization : The PEG component helps reduce protein aggregation and enhances stability under physiological conditions.

- Surface Modification : this compound can modify surfaces of nanoparticles or other materials, improving their biocompatibility and functionality.

| Engineering Application | Functionality | Example Use Case |

|---|---|---|

| Protein Stabilization | Increases shelf-life and activity | Enzyme formulations |

| Surface Modification | Enhances interaction with biological systems | Biosensor development |

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the use of this compound in creating ADCs for targeted cancer therapy. The conjugates showed enhanced specificity towards cancer cells while minimizing off-target effects. This was achieved through precise bioconjugation techniques that utilized the thiol-reactive properties of SPDP .

Case Study 2: Drug Delivery Systems

Research on PEGylated nanoparticles using this compound revealed significant improvements in drug solubility and release profiles. The study highlighted how these nanoparticles could deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity .

Mechanism of Action

The mechanism of action of SPDP-PEG3-acid involves the formation of stable amide bonds with primary amines and disulfide bonds with thiol groups. The SPDP group reacts with thiol groups to form disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful for reversible conjugation in various applications .

Comparison with Similar Compounds

Critical Notes and Limitations

- CAS Number Discrepancy: this compound is listed under two CAS numbers (1433996-96-3 and 1334177-97-7), possibly due to supplier-specific nomenclature.

- Reactivity Constraints : SPDP-based linkers require thiol-containing targets, limiting their use in systems lacking free thiols.

Biological Activity

SPDP-PEG3-acid is a heterobifunctional polyethylene glycol (PEG) linker that serves as a crucial tool in bioconjugation and drug delivery systems. Its unique structure allows for selective conjugation to biomolecules, facilitating targeted therapeutic applications, particularly in cancer treatment and immunotherapy. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound consists of a short-chain crosslinker (SPDP) and a PEG moiety, which provides solubility and flexibility. The SPDP component enables the formation of amine-to-sulfhydryl conjugates through a disulfide bond, which can be cleaved under reducing conditions, such as in the presence of glutathione (GSH) prevalent in tumor environments. This property is particularly beneficial for controlled drug release in targeted therapies.

Biological Activity and Applications

1. Drug Delivery Systems

- This compound is employed in the development of antibody-drug conjugates (ADCs), enhancing the delivery of cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The PEGylation improves pharmacokinetics by increasing circulation time and reducing immunogenicity.

2. Cancer Therapy

- Research has demonstrated that this compound can facilitate the selective targeting of cancer cells. For instance, studies involving sBBI&PDP nanoparticles showed enhanced antitumor efficacy in hepatocellular carcinoma (HCC) models by utilizing this compound to improve cellular uptake and reduce macrophage-mediated clearance .

3. Immunotherapy

- The incorporation of this compound in immunotherapeutic strategies has shown promise in enhancing T-cell infiltration into tumors. By modifying peptides involved in immune checkpoint inhibition, such as PD-L1 antagonists, this compound can improve the efficacy of immune responses against tumors .

Case Studies

- Hepatocellular Carcinoma (HCC)

- Neuronal Cell Death

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies best assess the impact of this compound’s storage conditions (lyophilized vs. solution) on long-term stability?

- Methodological Answer : Perform accelerated stability testing (ICH guidelines) with lyophilized vs. liquid formulations stored at -20°C, 4°C, and 25°C. Monitor bioactivity via cell-based assays (e.g., binding affinity using SPR) and physical stability via DSC (thermal transitions). Data should be analyzed using Arrhenius models to predict shelf life .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Use Bradford’s criteria (e.g., plausibility, coherence) to evaluate conflicting data. For example, if one study reports high cytotoxicity for this compound conjugates while another does not, compare cell lines, assay endpoints (e.g., MTT vs. apoptosis markers), and conjugate purity .

- Literature Benchmarking : Cross-reference findings with databases like Reaxys or SciFinder, prioritizing studies that report raw spectral data or provide open-access protocols. Discrepancies in PEG spacer effects may require re-evaluating solvent systems (e.g., DMSO vs. aqueous buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.